N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide
Description
The compound N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide features a complex heterocyclic scaffold comprising a thienopyrazole core substituted with a 4-methoxyphenyl group and a cyclopropanecarboxamide moiety.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-22-12-6-4-11(5-7-12)19-15(17-16(20)10-2-3-10)13-8-23(21)9-14(13)18-19/h4-7,10H,2-3,8-9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIAGXGPTNZUKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. The unique structural features of this compound may contribute to its interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit certain kinases or interact with DNA, thus modulating various signaling pathways involved in cell proliferation and survival. This interaction can lead to significant biological effects such as:
- Anticancer Activity : The compound has shown potential in inhibiting tumor cell growth.
- Anti-inflammatory Effects : There is evidence suggesting that it may reduce inflammatory responses.
Anticancer Activity
Recent studies have evaluated the anticancer potential of thieno[3,4-c]pyrazole derivatives including N-(2-(4-methoxyphenyl)-5-oxido). In vitro assays demonstrated that this compound exhibits significant growth inhibition against various cancer cell lines.
| Cell Line | GI50 (μM) | Activity |
|---|---|---|
| K562 | 0.021 | Highly Potent |
| A549 | 0.69 | Moderate Potent |
| MCF-7 | 1.7 | Weakly Active |
The most active derivative was found to be a pyrazole analog with an IC50 of 7.30 μM against tubulin polymerization, indicating a mechanism involving microtubule disruption .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It was observed that the compound could inhibit the phosphorylation of phosphatase and tensin homolog (PTEN), impacting the PTEN/Akt/NF-кB signaling pathway which is crucial in inflammatory responses .
Case Studies and Research Findings
- Study on Tumor Cell Lines : A comprehensive study demonstrated that derivatives of thieno[3,4-c]pyrazole showed varying degrees of efficacy against different tumor cell lines. Notably, the compound exhibited potent activity against K562 cells with a GI50 value significantly lower than standard chemotherapeutics .
- In Vivo Efficacy : In vivo models have indicated that compounds similar to N-(2-(4-methoxyphenyl)-5-oxido) can effectively reduce tumor size in xenograft models without notable side effects, highlighting their therapeutic potential .
Comparison with Similar Compounds
Key Structural Differences
The most closely related analog identified is N-(2-(4-methoxyphenyl)-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide (CAS 958587-50-3) . The primary distinctions between the two compounds are:
Carboxamide Substituent :
- Target compound: Cyclopropanecarboxamide (3-membered ring).
- Analog: Cyclohexanecarboxamide (6-membered ring).
Ring System Notation: The target compound’s thienopyrazole core is labeled as 4,6-dihydro-2H, while the analog is 2,6-dihydro-4H, indicating differences in hydrogenation positions and conformational flexibility.
Physicochemical and Structural Implications
| Property | Target Compound (Cyclopropane) | Analog (Cyclohexane) |
|---|---|---|
| Molecular Formula | C₁₇H₁₉N₃O₃S | C₁₉H₂₃N₃O₃S |
| Molecular Weight (g/mol) | ~353.4 (estimated) | 373.5 |
| Ring Strain | High (cyclopropane) | Low (cyclohexane) |
| Lipophilicity (LogP) | Likely higher | Lower |
| Hydrogen Bond Acceptors | 5 | 5 |
- Cyclopropane vs. Cyclohexane :
The cyclopropane ring introduces significant steric strain, which may enhance reactivity or alter binding kinetics compared to the more stable cyclohexane group. This strain could also reduce metabolic stability but improve target engagement in certain biological contexts. - Molecular Weight and Solubility: The smaller cyclopropane substituent reduces molecular weight (~353.4 vs. However, increased lipophilicity might compromise aqueous solubility.
Hypothesized Pharmacological Differences
- Target Affinity : The strained cyclopropane ring may create unique van der Waals interactions or dipole effects in enzyme binding pockets, unlike the bulkier cyclohexane.
- Metabolism : Cyclopropane’s strain could render the compound more susceptible to oxidative metabolism, whereas cyclohexane’s stability might prolong half-life.
Methodological Considerations for Comparative Analysis
Crystallography: SHELXL and WinGX/ORTEP enable precise determination of bond lengths, angles, and ring conformations. For example, SHELXL’s refinement capabilities could clarify differences in the thienopyrazole core’s hydrogenation patterns.
Q & A
Q. Which computational methods predict binding affinities to biological targets?
Q. How to design derivatives for structure-activity relationship (SAR) studies?
Q. What advanced NMR techniques resolve complex stereochemical ambiguities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
